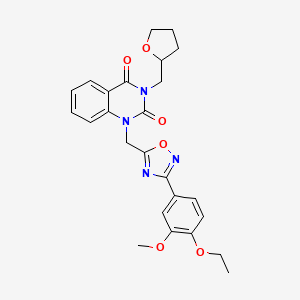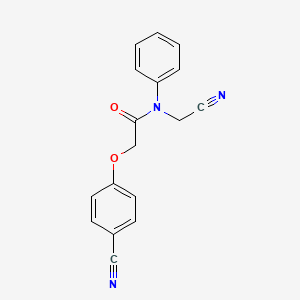
3-(1-Phenylethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Phenylethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom The compound this compound is characterized by the presence of a phenylethyl group attached to the third carbon of the piperidine ring
作用機序
Target of Action
3-(1-Phenylethyl)piperidine, also known as piperine, is a piperidine alkaloid found in plants of the Piperaceae family . It has been found to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia . The primary targets of piperine are believed to be several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB .
Mode of Action
Piperine interacts with its targets by regulating these signaling pathways . It can perform several other anticancer biological processes, such as reactive oxygen species (ROS) release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .
Biochemical Pathways
Piperine is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor. Decarboxylation of L-lysine by lysine decarboxylase (LDC) yields cadaverine, which undergoes oxidative deamination by copper amine oxidase (CuAO,) originating 5-aminopentanal .
Pharmacokinetics
It is known that piperine acts as a ‘bioavailability enhancer’ and improves the bioavailability of certain drugs like tetracycline, sulfadiazine, streptomycin .
Result of Action
The molecular and cellular effects of piperine’s action include antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties fit its appropriate use in pathological conditions of the central nervous system, cardiovascular system, gastrointestinal tract dysfunctions, bone, and various other physiological activities like anti-asthmatic, anti-tumor and immunomodulatory, cytoprotective, and hepatoprotective .
Action Environment
It is known that the piperidine ring is an important scaffold in pharmaceutical research and a ubiquitous structural motif which is present in several natural products .
生化学分析
Biochemical Properties
3-(1-Phenylethyl)piperidine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to have anticancer potential, acting as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . It regulates several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It has been observed to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells . In prostate cancer cells, this compound treatment inhibits PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .
Molecular Mechanism
The molecular mechanism of action of this compound involves interactions with various biomolecules. It leads to the inhibition of apoptosis proteins (IAPs) by binding to them and helps in the activation of apoptosis of breast cancer cells . It also suppresses phosphorylated STAT-3, leading to the down-regulation of the survival of cancer cells .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, related compounds such as piperine have been studied. For instance, piperine shows acute toxicity in mice, rats, and hamsters, causing death within 1-3 days after treatment due to multiple dysfunctions in their organs .
Metabolic Pathways
The metabolic pathways of this compound involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently limited in the literature. Related compounds such as remifentanil, a piperidine derivative, are metabolized directly in the plasma by non-specific esterases, a group of enzymes found in blood and tissues throughout the body .
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Phenylethyl)piperidine can be achieved through several methods. One common approach involves the alkylation of piperidine with 1-phenylethyl halides under basic conditions. The reaction typically proceeds as follows:
- Piperidine is treated with a strong base such as sodium hydride or potassium tert-butoxide.
- The resulting piperidine anion is then reacted with 1-phenylethyl halide (e.g., 1-phenylethyl bromide) to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. Catalysts such as palladium or rhodium complexes can be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.
化学反応の分析
Types of Reactions: 3-(1-Phenylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenylethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
3-(1-Phenylethyl)piperidine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
類似化合物との比較
Piperidine: The parent compound, which lacks the phenylethyl group.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
4-Phenylpiperidine: A compound with a phenyl group attached to the fourth carbon of the piperidine ring.
Uniqueness: 3-(1-Phenylethyl)piperidine is unique due to the presence of the phenylethyl group at the third carbon, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-(1-phenylethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11(12-6-3-2-4-7-12)13-8-5-9-14-10-13/h2-4,6-7,11,13-14H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHYKPWOOMTGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCNC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2961097.png)

![2-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2961103.png)


![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961106.png)
![N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2961108.png)
![(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)-1H-benzo[d]imidazole](/img/structure/B2961110.png)

![8-(4-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2961114.png)


![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2961118.png)
